Product packaging for 2,4-Difluoro-3-methylbenzenethiol(Cat. No.:)

2,4-Difluoro-3-methylbenzenethiol

Cat. No.: B13093159
M. Wt: 160.19 g/mol
InChI Key: GSDJBDIANVNUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Difluoro-3-methylbenzenethiol (CAS 1349719-15-8) is a fluorinated aromatic thiol with the molecular formula C7H6F2S and a molecular weight of 160.18 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms and the thiol functional group on the benzene ring allows researchers to fine-tune the electronic properties, lipophilicity, and metabolic stability of target molecules . The thiol group is a key handle for constructing sulfur-containing linkages, such as thioethers, which are prevalent in bioactive compounds. As a research chemical, it is primarily used in the synthesis of complex molecules for drug discovery programs, where the gem-difluoroalkene motif, for example, is recognized as a carbonyl bioisostere that can improve potency and modulate the bioavailability of drug candidates . Researchers also utilize this compound in materials science for the development of ligands and functionalized surfaces. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B13093159 2,4-Difluoro-3-methylbenzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

2,4-difluoro-3-methylbenzenethiol

InChI

InChI=1S/C7H6F2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3

InChI Key

GSDJBDIANVNUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)S)F

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2,4 Difluoro 3 Methylbenzenethiol

Strategies for Regioselective Functionalization of Benzene (B151609) Core

The construction of the 2,4-difluoro-3-methyl core is a critical phase in the synthesis. The interplay of the directing effects of the substituents is paramount in achieving the correct isomer.

The introduction of fluorine atoms onto an aromatic ring can be accomplished through several methods, including electrophilic fluorination or nucleophilic aromatic substitution (SNA_r) on a suitably pre-functionalized ring. For the synthesis of a 2,4-difluoro-substituted pattern, a common starting material would be a difluoroaniline or a related difluorobenzene derivative. For instance, the synthesis of 2,4-difluoroaniline (B146603) can be achieved from 2,4,5-trichloronitrobenzene (B44141) through fluorination followed by reduction of the nitro group google.com. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium fluoroborate, is another classical method for introducing fluorine. organic-chemistry.orgwikipedia.org

The regioselectivity of fluorination is often dictated by the existing substituents on the benzene ring. For example, in the synthesis of 3,5-difluoroaniline, a multi-step sequence starting from 2,4-difluoroaniline is employed to direct the functional groups to the desired positions. google.com

The introduction of a methyl group at a specific position on a difluorinated benzene ring requires careful consideration of the directing effects of the fluorine atoms. Fluorine is an ortho-, para-director for electrophilic substitution, but deactivating. Therefore, direct Friedel-Crafts methylation of a difluorobenzene might not be efficient or could lead to a mixture of isomers.

A more controlled approach involves the use of a pre-functionalized starting material where the methyl group is already in place, or is introduced via a more regioselective method such as through a Grignard reagent or a coupling reaction. For instance, starting with a brominated difluorotoluene and performing a metal-halogen exchange followed by quenching with an electrophile can be a viable strategy. The synthesis of a specific isomer like 1-bromo-2,4-difluoro-3-methylbenzene would be a key step, allowing for subsequent functionalization.

Approaches for the Installation of the Thiol (-SH) Moiety

Once the 2,4-difluoro-3-methylbenzene core is synthesized, the final step is the introduction of the thiol group. Several methods are available for this transformation.

A common and effective method for introducing a thiol group is through the nucleophilic aromatic substitution (SNA_r) of a halogenated precursor, such as 1-bromo-2,4-difluoro-3-methylbenzene. bohrium.comacs.orgnih.govacsgcipr.org The reaction typically involves a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent. The presence of electron-withdrawing fluorine atoms on the ring activates it towards nucleophilic attack, facilitating the displacement of the halogen.

Another approach is the copper-catalyzed coupling of an aryl halide with a sulfur source. organic-chemistry.org This method can be advantageous when the aromatic ring is not sufficiently activated for SNA_r.

Method Reagents Conditions Notes
Nucleophilic Aromatic SubstitutionAryl halide (e.g., Ar-Br), NaSH or other thiolating agentPolar aprotic solvent (e.g., DMF, NMP)Fluorine substituents activate the ring for this reaction. acsgcipr.org
Copper-Catalyzed ThiolationAryl halide, Thiol, Copper catalyst (e.g., CuI), LigandSolvent (e.g., DMF, Toluene)Useful for less reactive aryl halides. organic-chemistry.org

This table provides a general overview of methods for converting halogenated aromatics to thiols.

An alternative strategy involves the reduction of a sulfonyl chloride or the cleavage of a thioether or xanthate. For example, an aryl sulfonyl chloride (ArSO₂Cl) can be reduced to the corresponding thiol using a reducing agent like zinc and acid.

The Leuckart thiophenol reaction is a classic method that proceeds via the decomposition of a diazoxanthate, which is formed from an aryldiazonium salt and a xanthate salt. drugfuture.comwikipedia.orgdrugfuture.comorganic-chemistry.org Subsequent hydrolysis of the resulting aryl xanthate yields the desired thiol.

The Sandmeyer reaction offers another route, where an aryldiazonium salt is treated with a sulfur nucleophile, such as a solution of cuprous thiocyanate (B1210189) followed by hydrolysis, or more directly with a solution of sodium polysulfide. organic-chemistry.orgwikipedia.orglscollege.ac.inbyjus.com

Method Starting Material Key Reagents Product
Leuckart Thiophenol ReactionAryl diazonium saltPotassium ethyl xanthate, then hydrolysisAryl thiol drugfuture.comwikipedia.org
Sandmeyer-type ReactionAryl diazonium saltCopper(I) salt and a sulfur nucleophileAryl thiol organic-chemistry.orgwikipedia.org
Reduction of Sulfonyl ChlorideAryl sulfonyl chlorideZn / H⁺Aryl thiol

This table summarizes alternative approaches for the installation of a thiol moiety.

Precursor Design and Synthesis for 2,4-Difluoro-3-methylbenzenethiol

The most logical precursor for the synthesis of this compound would be either 2,4-difluoro-3-methylaniline (B1590717) or a halogenated derivative such as 1-bromo-2,4-difluoro-3-methylbenzene. The synthesis of these precursors is a key challenge due to the required regiochemistry.

A plausible synthetic route could start from a commercially available difluorotoluene isomer. For example, nitration of 2,4-difluorotoluene (B1202308) would likely yield a mixture of isomers, from which the desired 2,4-difluoro-3-nitrotoluene could be isolated. Subsequent reduction of the nitro group would provide 2,4-difluoro-3-methylaniline. From this aniline, the thiol can be introduced via the Sandmeyer or Leuckart reactions. organic-chemistry.orgdrugfuture.com

Alternatively, a route starting from a difluoroaniline could be envisioned. For example, 2,4-difluoroaniline could be protected, then subjected to a directed ortho-lithiation followed by methylation. However, controlling the position of methylation in the presence of two fluorine atoms would be challenging.

Utilization of Substituted Benzenes as Starting Materials

The preparation of this compound can be efficiently achieved by employing appropriately substituted benzene precursors. The choice of starting material is dictated by the desired substitution pattern and the directing effects of the functional groups. A common and logical starting point is a difluorinated benzene derivative, such as 1,3-difluorobenzene (B1663923).

A plausible synthetic route commencing with 1,3-difluorobenzene would involve a series of electrophilic aromatic substitution and functional group manipulations. The fluorine atoms are ortho, para-directing and activating, while the methyl group is also ortho, para-directing and activating. The thiol group is ortho, para-directing. The interplay of these directing effects must be carefully considered when designing the synthetic sequence.

One potential pathway involves the initial introduction of the methyl group to form 2,4-difluorotoluene. This can be accomplished via a Friedel-Crafts alkylation reaction. However, Friedel-Crafts reactions on highly activated rings can sometimes lead to polysubstitution and isomeric mixtures.

A more controlled approach would be to first introduce a blocking group or a group that can be readily converted to a thiol. For instance, sulfonation of 2,4-difluorotoluene would be expected to place the sulfonic acid group at the 5-position, directed by both the methyl and the para-fluorine atom. Subsequent reduction of the sulfonyl chloride or sulfonic acid would then yield the desired this compound.

Another strategy involves the use of aryne chemistry. The reaction of arynes with potassium xanthates can lead to the formation of ortho-bromobenzenethiol equivalents, which could be further manipulated to achieve the target molecule. acs.org

Multi-step Synthetic Sequences and Scalability Considerations

The synthesis of this compound from basic starting materials is inherently a multi-step process. A representative, though not exhaustive, synthetic scheme is outlined below. The specific reagents and conditions would require optimization for yield and purity.

Illustrative Synthetic Scheme:

StepReactionStarting MaterialReagentsProduct
1Nitration2,4-DifluorotolueneHNO₃, H₂SO₄2,4-Difluoro-1-methyl-3-nitrobenzene
2Reduction2,4-Difluoro-1-methyl-3-nitrobenzeneFe, HCl or H₂, Pd/C3-Amino-2,6-difluorotoluene
3Diazotization3-Amino-2,6-difluorotolueneNaNO₂, HClDiazonium salt intermediate
4Sandmeyer-type ReactionDiazonium salt intermediatePotassium ethyl xanthateXanthate ester intermediate
5HydrolysisXanthate ester intermediateNaOH, then H₃O⁺This compound

Scalability Considerations:

Scaling up the production of this compound from a laboratory to an industrial scale presents several challenges:

Reagent Handling and Safety: Many of the reagents used in these synthetic sequences, such as concentrated acids (sulfuric, nitric), reducing agents, and potentially flammable solvents, require specialized handling procedures and equipment to ensure operational safety.

Reaction Control: Exothermic reactions, such as nitration, require efficient heat management to prevent runaway reactions and the formation of byproducts. This often necessitates the use of jacketed reactors with precise temperature control.

Work-up and Isolation: The separation and purification of intermediates and the final product can be more complex on a larger scale. This may involve large-scale extractions, distillations, and crystallizations, which require significant infrastructure.

Waste Management: The generation of chemical waste is an important consideration. The neutralization of acidic and basic waste streams and the disposal of organic solvents must be handled in an environmentally responsible manner, adhering to regulatory guidelines.

Purification and Isolation Techniques for Fluorinated Arenethiols

The purification of fluorinated arenethiols like this compound is essential to obtain a product with the high purity required for many applications. Several standard laboratory and industrial techniques can be employed.

Common Purification Methods:

TechniquePrinciple of SeparationApplication Notes
Distillation Difference in boiling pointsEffective for separating the thiol from non-volatile impurities or solvents with significantly different boiling points. Vacuum distillation is often preferred to reduce the boiling point and prevent thermal decomposition.
Column Chromatography Differential adsorption to a stationary phaseUseful for separating the target compound from byproducts with similar boiling points but different polarities. Silica gel or alumina (B75360) are common stationary phases, with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the eluent.
Liquid-Liquid Extraction Differential solubility in immiscible liquidsPrimarily used during the work-up process to separate the organic product from aqueous solutions containing inorganic salts and other water-soluble impurities.
Recrystallization Difference in solubility at different temperaturesIf the thiol is a solid or can be converted to a solid derivative, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

The choice of purification method or combination of methods will depend on the physical properties of this compound, the nature of the impurities present, and the desired final purity. Purity is often assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Pathways of 2,4 Difluoro 3 Methylbenzenethiol

Transformations Involving the Thiol Functional Group

The thiol (-SH) group is the most reactive site in 2,4-Difluoro-3-methylbenzenethiol, readily participating in a variety of reactions characteristic of organosulfur compounds. Its high nucleophilicity and susceptibility to oxidation are central to its chemical behavior.

The sulfur atom in the thiol group exists in its lowest oxidation state and can be readily oxidized to form several stable sulfur-containing functional groups.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can facilitate the oxidative coupling of two molecules of this compound to form the corresponding disulfide, bis(2,4-difluoro-3-methylphenyl) disulfide. This reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule.

Sulfoxides and Sulfones: Stronger oxidizing agents are required to achieve higher oxidation states. The oxidation of thiols to sulfones is often a stepwise process. organic-chemistry.org The initial oxidation can yield a sulfenic acid, which is typically unstable and further reacts. A more controlled approach involves the conversion of the thiol to a thioether, which is then oxidized to a sulfoxide (B87167) using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent oxidation of the sulfoxide with a more potent oxidizing agent, or under harsher conditions, yields the corresponding sulfone. organic-chemistry.org Organosulfones are valued as versatile synthetic building blocks in medicinal and materials chemistry. researchgate.net

Starting MaterialReagentsProductProduct Class
This compoundI₂, base or air (O₂)bis(2,4-Difluoro-3-methylphenyl) disulfideDisulfide
This compound1. Alkyl Halide (R-X) 2. m-CPBA (1 equiv.)Alkyl 2,4-difluoro-3-methylphenyl sulfoxideSulfoxide
This compound1. Alkyl Halide (R-X) 2. m-CPBA (>2 equiv.) or H₂O₂/TaCAlkyl 2,4-difluoro-3-methylphenyl sulfoneSulfone

The thiol group is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (RS⁻). This thiolate is a potent nucleophile that readily participates in substitution and addition reactions.

S-Alkylation: The thiolate of this compound can react with alkyl halides in a classic SN2 reaction to form thioethers (sulfides). This is a common and efficient method for carbon-sulfur bond formation. wikipedia.org

Michael Additions: As a soft nucleophile, the thiolate can also undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, such as enones or enoates, to form the corresponding adducts. wikipedia.org

Reaction TypeElectrophileProduct
S-AlkylationMethyl Iodide (CH₃I)2,4-Difluoro-3-methyl(methylthio)benzene
S-AlkylationBenzyl Bromide (BnBr)Benzyl (2,4-difluoro-3-methylphenyl) sulfide
Michael AdditionMethyl acrylateMethyl 3-((2,4-difluoro-3-methylphenyl)thio)propanoate

Thiol-ene and thiol-yne reactions are powerful click chemistry processes that involve the addition of a thiol across a double (ene) or triple (yne) bond. wikipedia.org These reactions can be initiated by radical initiators or UV light and typically proceed via a free-radical chain mechanism. encyclopedia.pub

The reaction results in the anti-Markovnikov addition of the thiol, where the sulfur atom adds to the less substituted carbon of the multiple bond. This process is highly efficient and atom-economical for creating C-S bonds. encyclopedia.pubnih.gov The radical hydrothiolation can also be used to initiate cascade cyclizations. wikipedia.org

Reaction TypeSubstrateProduct (Anti-Markovnikov)
Thiol-EneStyrene(2-((2,4-Difluoro-3-methylphenyl)thio)ethyl)benzene
Thiol-Ene1-Octene1-((2,4-Difluoro-3-methylphenyl)thio)octane
Thiol-YnePhenylacetylene(E)-1-((2,4-Difluoro-3-methylphenyl)thio)-2-phenylethene

Aromatic Ring Functionalization and Modifications

The benzene (B151609) ring of this compound can undergo functionalization, primarily through electrophilic aromatic substitution, although the regiochemical outcome is controlled by the complex interplay of the existing substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. The existing substituents on the ring direct the position of the incoming electrophile. msu.edu

In this compound, the substituents are:

-SH (Thiol): Strongly activating, ortho-, para-directing.

-CH₃ (Methyl): Activating, ortho-, para-directing.

-F (Fluoro): Deactivating due to its inductive effect, but ortho-, para-directing due to resonance. libretexts.org

The positions on the ring available for substitution are C5 and C6. The directing effects of the substituents are as follows:

-SH at C1: Directs to C2 (blocked), C4 (blocked), and C6.

-F at C2: Directs to C1 (blocked), C3 (blocked), and C5.

-CH₃ at C3: Directs to C2 (blocked), C4 (blocked), and C6.

-F at C4: Directs to C3 (blocked), and C5.

Considering these effects, substitution is strongly favored at the C6 position, which is activated by both the powerful thiol group and the methyl group. The C5 position is activated by the two fluorine atoms (via resonance) but is likely less favored due to the stronger activation at C6.

ReactionReagentsMajor Product (Predicted)
NitrationHNO₃, H₂SO₄2,4-Difluoro-3-methyl-6-nitrobenzenethiol
BrominationBr₂, FeBr₃6-Bromo-2,4-difluoro-3-methylbenzenethiol
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(3,5-Difluoro-2-mercapto-6-methylphenyl)ethan-1-one

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-sulfur and carbon-carbon bonds. researchgate.netmtroyal.ca

C-S Bond Formation: The thiol group of this compound can be used directly in coupling reactions. For instance, in a reaction analogous to the Buchwald-Hartwig amination, the thiol can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable base to form diaryl sulfides.

C-C Bond Formation: To participate in C-C bond formation, the aromatic ring typically requires a halide or triflate handle. This can be introduced via electrophilic halogenation, as described previously (e.g., to form 6-bromo-2,4-difluoro-3-methylbenzenethiol). This aryl halide can then undergo a variety of palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to introduce a new alkyl or aryl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. mtroyal.ca

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These reactions provide a modular approach to synthesizing complex molecules based on the this compound scaffold.

Reaction TypeCoupling PartnersCatalyst System (Typical)Product Type
C-S CouplingThis compound + Aryl BromidePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), BaseDiaryl sulfide
Suzuki Coupling6-Bromo-2,4-difluoro-3-methylbenzenethiol + Phenylboronic acidPd(PPh₃)₄, Base6-Phenyl substituted derivative
Sonogashira Coupling6-Bromo-2,4-difluoro-3-methylbenzenethiol + PhenylacetylenePdCl₂(PPh₃)₂, CuI, Base6-Alkynyl substituted derivative

Regioselective C–H Functionalization

The regioselectivity of C–H functionalization on the this compound ring is directed by the electronic properties of the existing substituents. The thiol group is an ortho-, para-directing activator, while the fluorine atoms are deactivating yet ortho-, para-directing. The methyl group is a weak activating ortho-, para-director. In this specific substitution pattern, the positions for electrophilic attack are C5 and C6.

The directing effects of the substituents can be summarized as follows:

Thiol (-SH): Activating, ortho-, para-directing.

Fluorine (-F): Deactivating, ortho-, para-directing.

Methyl (-CH₃): Activating, ortho-, para-directing.

Considering the positions relative to the substituents, the C5 position is para to the fluorine at C2 and ortho to the methyl group at C3, while the C6 position is ortho to the fluorine at C2 and meta to the methyl group. The interplay of these directing effects, along with steric hindrance from the methyl group, will influence the regioselectivity of C-H functionalization reactions. For instance, in electrophilic aromatic substitutions, the substitution pattern is generally favored at positions ortho or para to activating groups. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity of C-H Functionalization Reactions

Reaction TypeReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄2,4-Difluoro-3-methyl-5-nitrobenzenethiolThe nitro group is directed to the C5 position, which is activated by the ortho-methyl group and para-fluorine.
HalogenationBr₂, FeBr₃5-Bromo-2,4-difluoro-3-methylbenzenethiolBromination is expected to occur at the most activated and sterically accessible position, C5.
Friedel-Crafts AcylationRCOCl, AlCl₃2,4-Difluoro-3-methyl-5-acylbenzenethiolThe acyl group is introduced at the C5 position due to the combined directing effects of the substituents.

Reactivity and Transformations of Fluorine Substituents and the Methyl Group

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. nih.gov However, several strategies have been developed for the defluorination of polyfluoroaromatic compounds, which could potentially be applied to this compound. These methods often involve transition-metal catalysis or the use of strong reducing agents.

Catalytic hydrodefluorination (HDF) is a prominent method that replaces a fluorine atom with hydrogen. acs.orgresearchgate.net This process typically involves a transition-metal catalyst, such as palladium or rhodium, and a hydrogen source. researchgate.netresearchgate.net The regioselectivity of defluorination would depend on the specific catalytic system and the electronic environment of the C-F bonds. In this compound, the C-F bonds are at positions 2 and 4. The electronic environment of these positions is influenced by the other substituents, which may allow for site-specific defluorination under carefully controlled conditions. For instance, nucleophilic aromatic substitution (SNAr) reactions can lead to the displacement of a fluoride (B91410) ion, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgwikipedia.org

Table 2: Potential Site-Specific Defluorination Strategies

StrategyCatalyst/ReagentPotential Product(s)Mechanism
Catalytic HydrodefluorinationPd/C, H₂4-Fluoro-3-methylbenzenethiol or 2-Fluoro-3-methylbenzenethiolReductive cleavage of a C-F bond and formation of a C-H bond.
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOMe)2-Fluoro-4-methoxy-3-methylbenzenethiol or 4-Fluoro-2-methoxy-3-methylbenzenethiolAddition of a nucleophile to the aromatic ring followed by elimination of the fluoride ion. masterorganicchemistry.comlibretexts.orgwikipedia.org
Reductive DefluorinationAlkali Metals in Liquid Ammonia4-Fluoro-3-methylbenzenethiol or 2-Fluoro-3-methylbenzenethiolBirch reduction conditions can lead to the cleavage of C-F bonds.

The methyl group attached to the benzene ring can be oxidized to a carboxyl group (-COOH) or a carbonyl group (-CHO) using strong oxidizing agents. The benzylic position of the methyl group is particularly susceptible to oxidation. springernature.com

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). researchgate.netnih.gov The reaction is typically carried out under heating. The presence of the fluorine and thiol groups on the ring might influence the reaction conditions required for the oxidation. The thiol group itself is susceptible to oxidation and may need to be protected prior to the oxidation of the methyl group.

Table 3: Oxidation of the Methyl Group

Oxidizing AgentProductReaction Conditions
Potassium Permanganate (KMnO₄)2,4-Difluoro-3-carboxybenzenethiol (after protection of the thiol group)Alkaline solution, heat
Chromic Acid (H₂CrO₄)2,4-Difluoro-3-carboxybenzenethiol (after protection of the thiol group)Acidic solution, heat
Mild Oxidizing Agents (e.g., MnO₂)2,4-Difluoro-3-formylbenzenethiol (after protection of the thiol group)Milder conditions to stop at the aldehyde stage

Mechanistic Studies of this compound Reactivity

C-H Functionalization: Electrophilic aromatic substitution reactions would proceed through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate, influenced by the electronic effects of the substituents, determines the regioselectivity of the reaction. masterorganicchemistry.comlibretexts.org

Defluorination: The mechanism of catalytic hydrodefluorination often involves oxidative addition of the C-F bond to the metal center, followed by reductive elimination. acs.org In nucleophilic aromatic substitution (SNAr), the mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.comlibretexts.orgwikipedia.orgnih.govresearchgate.net The stability of this complex is crucial for the reaction to proceed.

Methyl Group Oxidation: The oxidation of the methyl group likely proceeds via a free-radical mechanism, especially with strong oxidizing agents like KMnO₄. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position. springernature.com

Further experimental and computational studies would be necessary to fully elucidate the specific reaction mechanisms and to optimize the conditions for the selective derivatization of this compound.

Computational Chemistry and Theoretical Studies on 2,4 Difluoro 3 Methylbenzenethiol

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

No TD-DFT studies concerning the electronic excitation of 2,4-Difluoro-3-methylbenzenethiol were identified.

Theoretical Insights into Reaction Mechanisms and Transition States

Solvent Effects and Catalytic Cycle Modeling

The chemical behavior of this compound in different environments is significantly influenced by the solvent. Computational models are instrumental in predicting and understanding these interactions.

Solvent Effects:

The polarity and hydrogen-bonding capabilities of a solvent can alter the conformational equilibrium, reactivity, and spectral properties of aromatic thiols. Theoretical studies on similar molecules, such as thiophenol and its derivatives, demonstrate that solvent effects can be modeled using both implicit and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, moving from a non-polar solvent like chloroform (B151607) to a polar solvent like water would be predicted to stabilize more polar conformers and influence the acidity of the thiol group.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the thiol group can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. Molecular dynamics (MD) simulations using explicit solvent models can reveal the structure and dynamics of the solvation shell around the molecule.

A study on thiol-maleimide reactions highlighted the profound impact of the solvent on reaction mechanisms, indicating that the choice of solvent can dictate whether a reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated pathway. rsc.org For instance, solvents like N,N-dimethylformamide (DMF) can facilitate different reaction kinetics compared to less polar solvents like chloroform. rsc.org Similarly, research on thiol-ene reactions has shown that non-polar solvents can enhance the rate of certain reaction steps. researchgate.net

Catalytic Cycle Modeling:

Computational modeling is a powerful tool for elucidating the mechanisms of catalytic reactions involving thiols. For instance, the palladium-catalyzed synthesis of thiophenol derivatives can be modeled to understand the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of this compound, density functional theory (DFT) calculations could be employed to model its participation in catalytic cycles. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products. Such calculations can provide insights into the reaction mechanism, predict reaction rates, and explain the selectivity of a given catalytic process.

For example, in a hypothetical cross-coupling reaction involving this compound, computational modeling could identify the rate-determining step and the role of ligands on the metal catalyst in promoting the desired transformation. The electronic effects of the fluorine and methyl substituents on the benzene (B151609) ring would be a key focus of such a study, as they influence the reactivity of the thiol group.

The following table illustrates how solvent choice can influence reaction outcomes in related thiol reactions, a principle that would apply to this compound.

Reaction TypeThiol ExampleSolventInitiator/CatalystObserved/Predicted Effect
Thiol-Maleimide AdditionThiophenolChloroformTriethylamineFavors a specific reaction pathway. rsc.org
Thiol-Maleimide AdditionThiophenolN,N-DimethylformamideTriethylamineAlters reaction kinetics and mechanism. rsc.org
Thiol-Ene ReactionVarious ThiolsNon-polar SolventsPhotoinitiatorIncreased chain transfer rate constant. researchgate.net
Thiol-Ene ReactionVarious ThiolsPolar SolventsPhotoinitiatorHydrogen atom transfer reactions are more impacted. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies (General theoretical correlation)

Quantitative Structure-Property Relationship (QSPR) studies establish mathematical relationships between the structural features of molecules and their physicochemical properties. While specific QSPR models for this compound are not available, general principles from studies on related compounds can be applied.

QSPR models are typically developed using a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

For a series of substituted benzenethiols including this compound, QSPR models could be developed to predict properties such as:

Boiling Point: Descriptors related to molecular size and intermolecular forces (e.g., van der Waals volume, dipole moment) would be important.

Acidity (pKa): Electronic descriptors, such as the charge on the sulfur atom and Hammett constants of the substituents, would be critical. The electron-withdrawing nature of the fluorine atoms would be expected to increase the acidity of the thiol group.

Reactivity: Quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), could be used to model reactivity in various chemical reactions.

A study on the hydrophobicity of phenols and related compounds utilized descriptors like the water solubility parameter (log Sw), log P, and the aromaticity index (HOMA) to build QSPR models. researchgate.net Similarly, QSPR studies on fluorinated organic compounds have successfully predicted properties like fluorophilicity using a combination of 3D QSAR molecular descriptors and artificial neural networks. researchgate.net These approaches could be adapted to predict the properties of this compound and its analogs.

The development of a QSPR model for a class of compounds including this compound would follow these general steps:

Data Set Selection: A diverse set of thiophenol derivatives with known experimental property values would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the set.

Model Development: Statistical methods would be used to select the most relevant descriptors and build a predictive model.

Model Validation: The model's predictive power would be assessed using internal and external validation techniques.

The following table provides examples of descriptor types and their relevance in QSPR studies of aromatic compounds, which would be applicable to this compound.

Descriptor ClassExample DescriptorsProperty to be PredictedRelevance
Topological Connectivity IndicesBoiling Point, ViscosityEncodes information about the branching and connectivity of the molecule.
Geometrical Molecular Surface Area, VolumeSolubility, LipophilicityRelates to the size and shape of the molecule and its interactions with the solvent.
Electronic Dipole Moment, Partial Atomic ChargesAcidity, ReactivityDescribes the electronic distribution and its influence on chemical behavior.
Quantum Chemical HOMO/LUMO EnergiesReactivity, Spectral PropertiesProvides insights into the molecule's ability to donate or accept electrons.

Applications and Potential Future Directions in Chemical Research Involving 2,4 Difluoro 3 Methylbenzenethiol

Utility as a Synthetic Building Block in Complex Molecular Architectures

The presence of fluorine atoms and a reactive thiol group makes 2,4-Difluoro-3-methylbenzenethiol a promising candidate as a versatile building block in organic synthesis. These features allow for its incorporation into more complex molecular structures, paving the way for the creation of novel compounds with tailored properties.

Precursor for Advanced Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The synthesis of complex molecules often relies on fundamental building blocks. scbt.com this compound could serve as a key starting material for the construction of advanced, highly substituted fluorinated aromatic scaffolds. The thiol group can be readily converted into other functional groups or used as a handle for coupling reactions, while the fluorine atoms and methyl group provide specific substitution patterns that can influence the final properties of the target molecule.

Intermediate in the Synthesis of Functionally Diverse Organic Compounds

Reaction intermediates are transient molecular entities that are formed from reactants and proceed to form the final products. nih.gov The thiol group of this compound is a versatile functional group that can participate in a wide array of organic transformations. It can undergo S-alkylation, S-arylation, and oxidation to form sulfides, disulfides, and sulfonic acids, respectively. These transformations allow for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of a broad spectrum of organic compounds. The strategic placement of the fluorine and methyl groups on the benzene (B151609) ring can direct these reactions to specific positions, offering a degree of regiochemical control. The study of reactive intermediates is crucial for understanding reaction mechanisms and can lead to the discovery of new synthetic methodologies. beilstein-journals.org

Role in Organometallic Chemistry

The thiol functional group is well-known for its ability to coordinate with metal ions, forming stable thiolate complexes. This property suggests a significant potential for this compound in the realm of organometallic chemistry.

Design and Synthesis of Thiolate-Based Ligands

Thiolate ligands play a crucial role in coordination chemistry, and their properties can be fine-tuned by modifying the substituents on the aromatic ring. The fluorine and methyl groups in this compound would electronically and sterically influence the nature of the resulting metal-sulfur bond. This allows for the rational design of thiolate-based ligands with specific coordination properties. The synthesis of such ligands is typically straightforward, involving the deprotonation of the thiol to form the corresponding thiolate anion, which can then be reacted with a suitable metal precursor. Research has shown the development of various thiolate-based copper(I) compounds with interesting photoluminescent properties. researcher.life

Exploration of Coordination Complexes and Their Catalytic Activities

Once synthesized, the coordination complexes of this compound with various transition metals could be explored for their catalytic activities. The electronic effects of the fluorine atoms can modulate the electron density at the metal center, potentially enhancing its catalytic performance in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The steric bulk provided by the methyl group and the fluorine atoms could also influence the selectivity of the catalytic process.

Potential in Polymer Chemistry and Materials Science

Aromatic thiols and their derivatives have found applications in the development of advanced materials. The unique combination of properties in this compound suggests its potential utility in polymer chemistry and materials science. The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient methods for polymer synthesis and modification. The incorporation of the fluorinated aromatic moiety into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Furthermore, self-assembled monolayers of aromatic thiols on metal surfaces are a well-established area of research, and the specific substitution pattern of this compound could lead to the formation of surfaces with unique wetting, adhesive, or electronic properties. The study of coordination polymers based on benzenedithiolate ligands has revealed that the structure of the organic linker can significantly impact the electrical conductivity of the material. diva-portal.org

Insufficient Data Available to Fulfill Request

Following a comprehensive search for scholarly and professional literature, it has been determined that there is a lack of specific, publicly available research data concerning the chemical compound This compound within the detailed framework requested. The existing information is too general to support the creation of a thorough, scientifically accurate article that strictly adheres to the provided outline.

The initial research strategy aimed to gather specific findings on the application of this compound as a monomer for fluorinated polymers, its use as a polymeric additive, and its role in the development of novel organic synthesis methodologies, including fluoroalkylation reactions and C-H activation strategies. Furthermore, the investigation sought to uncover future research directions, particularly concerning the synergistic effects of its fluorine and thiol functionalities.

Despite multiple targeted searches, the results did not yield specific studies or detailed findings directly involving this compound for the outlined topics. The available literature discusses broader concepts such as the synthesis of fluorinated polymers using various dithiols and general principles of C-H activation, but fails to mention or provide data on the specific compound .

Without concrete research findings, experimental data, or detailed discussions in the scientific literature pertaining to this compound, it is not possible to generate the requested professional and authoritative article while adhering to the user's strict content and structural requirements. Proceeding with the available information would lead to an article that is overly general and does not meet the specified criteria for detail and scientific accuracy.

Therefore, this request cannot be fulfilled at this time due to the absence of the necessary specific and detailed source material.

Future Research Directions for this compound

Development of Advanced Synthetic Routes and Sustainable Chemistry Approaches

A plausible and efficient route to this compound would involve the reduction of 2,4-difluoro-3-methylbenzenesulfonyl chloride. This transformation is a cornerstone of arylthiol synthesis, and several methods have been developed to achieve this reduction. A particularly effective and chemoselective method involves the use of triphenylphosphine (B44618) in toluene. organic-chemistry.org This reaction is typically fast and proceeds under mild conditions, making it compatible with a variety of functional groups. organic-chemistry.orgresearchgate.net

Another powerful method for the synthesis of arylthiols, especially for sterically hindered or electronically complex systems, is the Newman-Kwart rearrangement. wikipedia.orgjk-sci.comorganic-chemistry.orgchem-station.com This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate, which is then hydrolyzed to yield the thiophenol. wikipedia.orgjk-sci.com The starting material for this synthesis would be 2,4-Difluoro-3-methylphenol.

In the context of sustainable chemistry, modern advancements in these synthetic routes offer greener alternatives. For the reduction of arylsulfonyl chlorides, catalytic hydrogenation presents a more atom-economical and environmentally benign approach compared to stoichiometric reducing agents like zinc or phosphorus-based reagents. google.comgoogle.com The use of a palladium catalyst, for instance, allows for the use of hydrogen gas as the reductant, with water being the primary byproduct. google.comgoogle.com

Similarly, the high temperatures often required for the classical Newman-Kwart rearrangement can be mitigated through catalytic methods. Palladium-catalyzed and photoredox-catalyzed versions of this rearrangement have been developed, allowing the reaction to proceed at significantly lower temperatures, thus reducing energy consumption and the potential for side reactions. chem-station.com These catalytic approaches align with the principles of green chemistry by minimizing waste and improving energy efficiency.

Table 1: Comparison of Potential Synthetic Routes to this compound

Synthetic Route Starting Material Key Transformation Potential Advantages Sustainability Considerations
Reduction of Arylsulfonyl Chloride2,4-Difluoro-3-methylbenzenesulfonyl ChlorideReduction of sulfonyl chloride to thiolHigh yields, good functional group tolerance organic-chemistry.orgCatalytic hydrogenation offers a greener alternative to stoichiometric reductants google.comgoogle.com
Newman-Kwart Rearrangement2,4-Difluoro-3-methylphenolThermal or catalytic rearrangement of an O-aryl thiocarbamateEffective for sterically hindered phenols wikipedia.orgjk-sci.comCatalytic variants (Pd, photoredox) operate at lower temperatures, improving energy efficiency chem-station.com

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Patterns

The reactivity of this compound is governed by the interplay of its functional groups: the thiol (-SH), the electron-withdrawing fluorine atoms, and the electron-donating methyl group. While direct experimental data on the reactivity of this specific compound is scarce, its behavior can be predicted based on established principles of organic chemistry and computational studies on related molecules.

The thiol group is known to be nucleophilic and can participate in various reactions, including the formation of thioethers, disulfides, and metal thiolates. The presence of two fluorine atoms on the aromatic ring will significantly influence the acidity of the thiol proton, making it more acidic compared to non-fluorinated analogues. This enhanced acidity could facilitate its deprotonation and subsequent nucleophilic attack.

Conversely, the electron-withdrawing nature of the fluorine atoms will deactivate the aromatic ring towards electrophilic aromatic substitution. The directing effects of the substituents (ortho, para-directing for the methyl and thiol groups, and meta-directing for the fluorine atoms) will create a complex substitution pattern for any potential electrophilic attack.

Computational chemistry offers a powerful tool for predicting the electronic structure and reactivity of molecules like this compound. researchgate.netjmaterenvironsci.comresearchgate.net Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. Furthermore, mapping the electrostatic potential can reveal the most electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Future research should focus on the experimental validation of these theoretical predictions. This would involve systematically studying the reactivity of this compound in a variety of chemical transformations. For instance, its participation in nucleophilic aromatic substitution reactions, where the thiol acts as a nucleophile, could be explored. Additionally, its behavior in metal-catalyzed cross-coupling reactions could lead to the synthesis of novel sulfur-containing compounds with interesting properties.

Table 2: Predicted Reactivity and Areas for Experimental Validation

Reaction Type Predicted Influence of Substituents Potential Research Direction
Thiol AcidityIncreased acidity due to electron-withdrawing fluorine atoms.Measurement of pKa and comparison with non-fluorinated analogues.
Nucleophilicity of ThiolatePotentially modulated by the electronic effects of the ring.Kinetic studies of its reaction with various electrophiles.
Electrophilic Aromatic SubstitutionRing deactivation by fluorine atoms; complex regioselectivity.Experimental investigation of substitution patterns under various conditions.
Metal-Catalyzed Cross-CouplingPotential for C-S bond formation.Exploration of its utility in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.